N-(4-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C16H11N7O2S2 and its molecular weight is 397.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as N-(4-{[(2,1,3-benzothiadiazol-4-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)pyrimidine-2-carboxamide, primarily targets lysosomes and mitochondria . These organelles play crucial roles in cellular processes. Lysosomes are involved in waste disposal, while mitochondria are the powerhouses of the cell, responsible for energy production .
Mode of Action
The compound exhibits a unique dual organelle targeting property, with a bright near-infrared aggregation-induced emission (AIE) at 736 nm, a high singlet oxygen quantum yield (0.442), and good biocompatibility and photostability . It can also serve as a two-photon imaging agent for detailed observation of live cells and tissue vascular networks .
Biochemical Pathways
Upon light irradiation, a significant decrease in mitochondrial membrane potential (MMP), abnormal mitochondrial morphology, destruction of phagosomes and lysosomes, and further induction of cell apoptosis are observed . This enhances the anti-tumor activity of cancer treatment .
Pharmacokinetics
Its high biocompatibility and photostability suggest that it may have favorable pharmacokinetic properties .
Result of Action
The compound effectively inhibits tumor growth under light irradiation . The destruction of phagosomes and lysosomes, along with the decrease in MMP, leads to cell apoptosis, thereby enhancing the anti-tumor activity of cancer treatment .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, light irradiation is necessary for the compound to exhibit its anti-tumor activity . .
Properties
IUPAC Name |
N-[4-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N7O2S2/c24-12(20-10-3-1-4-11-13(10)23-27-22-11)7-9-8-26-16(19-9)21-15(25)14-17-5-2-6-18-14/h1-6,8H,7H2,(H,20,24)(H,19,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMMFRJTDNUTIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)CC3=CSC(=N3)NC(=O)C4=NC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N7O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.